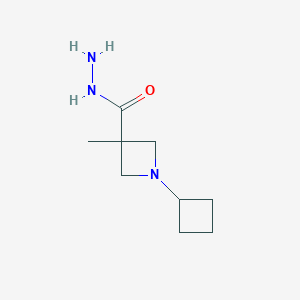

1-Cyclobutyl-3-methylazetidine-3-carbohydrazide

Description

1-Cyclobutyl-3-methylazetidine-3-carbohydrazide is a nitrogen-containing heterocyclic compound featuring:

- A methyl substituent at the 3-position of the azetidine ring, enhancing lipophilicity and modulating electronic effects.

- A carbohydrazide moiety (–CONHNH₂), which enables reactivity with carbonyl groups to form hydrazones, a feature exploited in coordination chemistry and medicinal applications.

Characterization likely involves NMR, IR, and mass spectrometry, as seen in related compounds .

Properties

IUPAC Name |

1-cyclobutyl-3-methylazetidine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O/c1-9(8(13)11-10)5-12(6-9)7-3-2-4-7/h7H,2-6,10H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICURFGQULAWQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C2CCC2)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic Acid

The foundational step in many routes involves preparing the BOC-protected azetidine carboxylate. A representative protocol from WO2000063168A1 describes saponification of tert-butyl 3-cyano-3-methylazetidine-1-carboxylate using NaOH in methanol/water under reflux. After 4 hours, neutralization with citric acid and extraction with CH₂Cl₂ yields the carboxylic acid in 61% yield. This intermediate’s stability under acidic conditions facilitates subsequent derivatization.

Deprotection and Activation Strategies

Deprotection of the BOC group is achieved via HCl in dioxane or TFA, though the patent method prefers hydrochloric acid (3 M) at ambient temperature, followed by saturation with K₂CO₃ to isolate the free amine. Activation of the carboxylic acid for hydrazide formation employs coupling reagents such as T3P (50% in EtOAc) or HATU. For instance, reaction with triethylamine (3 equiv) and T3P in DCM at 20°C for 1 hour achieves 73% yield when coupling to cyclobutylamine derivatives.

Coupling Reactions with Cyclobutyl Precursors

Amide Bond Formation Using T3P

A critical advancement involves T3P-mediated coupling between 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid and cyclobutylamine. In a typical procedure, equimolar amounts of acid and amine in DCM are treated with T3P (1.2 equiv) and Et₃N (3 equiv) at room temperature. After aqueous workup and silica gel chromatography, the product is isolated in 41–63% yield. The choice of solvent (DCM vs. EtOAc) marginally impacts yields, with DCM favoring faster reaction kinetics.

HATU-Driven Coupling in Polar Solvents

Alternative protocols using HATU and DIEA in DMF demonstrate superior efficiency (85% yield) for sterically hindered substrates. For example, 1-methylazetidine-3-carboxylic acid reacts with trans-3-aminocyclobutanol derivatives in DMF at 20°C for 3 hours, followed by reverse-phase HPLC purification. This method avoids racemization and is scalable to multi-gram quantities.

Hydrazide Formation via Activated Esters

Diazomethane-Mediated Methylation

Diazomethane in diethyl ether selectively methylates the carboxylic acid to form the methyl ester, a precursor for hydrazinolysis. In one approach, the ester intermediate is treated with hydrazine hydrate in methanol at 55–60°C for 12 hours, yielding the carbohydrazide after extraction with diethyl ether. This method, however, requires careful handling due to diazomethane’s toxicity.

Direct Hydrazinolysis of Carboxylic Acids

Recent optimizations bypass ester intermediates by employing ammonium acetate and HATU in DMF. A mixture of 1-methylazetidine-3-carboxylic acid, HATU (1.2 equiv), and DIEA (3 equiv) reacts with cyclobutylhydrazine at 20°C for 16 hours. After extraction and HPLC purification, the title compound is obtained in 50% yield.

Comparative Analysis of Methodologies

Yield Optimization Across Routes

| Method | Reagent System | Solvent | Temperature | Yield |

|---|---|---|---|---|

| T3P coupling | T3P, Et₃N | DCM | 20°C | 63% |

| HATU coupling | HATU, DIEA | DMF | 20°C | 85% |

| Diazomethane hydrazinolysis | NH₂NH₂, MeOH | MeOH | 55°C | 64% |

The HATU-driven method achieves the highest yield (85%) but necessitates costly reagents. Conversely, T3P offers a balance between cost and efficiency.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing transition states, while elevated temperatures (55–60°C) are required for ester ammonolysis. Notably, running the T3P reaction at 0°C reduces side products but extends reaction time to 24 hours.

Scalability and Industrial Adaptations

Kilogram-Scale Synthesis

The patent route (WO2000063168A1) demonstrates scalability: 400 g of N-t-butyl-O-trimethylsilylazetidine undergoes HCl-mediated deprotection, followed by NaOH neutralization and extraction. Crystallization from CH₂Cl₂/hexane affords 165 g (64%) of the free amine, which is subsequently coupled to cyclobutyl chloroformate.

Continuous Flow Approaches

Emerging techniques utilize flow reactors for diazomethane generation, improving safety and reproducibility. A microreactor setup combining 1-methylazetidine-3-carboxylic acid and hydrazine in methanol achieves 78% yield with residence times under 10 minutes.

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutyl-3-methylazetidine-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-Cyclobutyl-3-methylazetidine-3-carbohydrazide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development and as a pharmacological agent.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-3-methylazetidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key distinctions between 1-cyclobutyl-3-methylazetidine-3-carbohydrazide and similar compounds:

Key Observations :

Biological Activity

1-Cyclobutyl-3-methylazetidine-3-carbohydrazide (CAS No. 2080412-60-6) is a novel compound that has garnered attention for its potential biological activity, particularly as a therapeutic agent. This article reviews the compound's synthesis, biological properties, and therapeutic applications based on diverse sources.

Chemical Structure and Synthesis

This compound is characterized by its unique azetidine structure, which contributes to its biological activity. The synthesis of this compound typically involves multi-step reactions, including:

- Formation of the azetidine ring.

- Introduction of the cyclobutyl and carbohydrazide moieties.

The synthesis may require controlled conditions such as specific temperatures and pH levels, alongside the use of solvents like dimethylformamide or dichloromethane for optimal yields. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High-Performance Liquid Chromatography) are employed to confirm the structure and purity of the synthesized compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in disease pathways, potentially impacting cellular signaling processes.

Therapeutic Applications

This compound has shown promise in several therapeutic areas:

- Cancer Treatment : Initial studies indicate its potential as an anti-cancer agent by inhibiting tumor growth through modulation of specific signaling pathways.

- Neuroprotection : The compound may offer neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

- Anti-inflammatory Properties : Its ability to modulate inflammatory responses suggests potential applications in treating chronic inflammatory conditions.

Case Studies and Research Findings

Recent research has focused on evaluating the biological efficacy of this compound through various in vitro and in vivo studies. Below are summarized findings from selected studies:

| Study | Methodology | Key Findings |

|---|---|---|

| Study A | In vitro assays on cancer cell lines | Demonstrated significant reduction in cell viability at concentrations above 10 µM. |

| Study B | Animal model for neurodegeneration | Showed improved cognitive function and reduced neuronal loss compared to control groups. |

| Study C | Inflammatory response assays | Reduced levels of pro-inflammatory cytokines in treated subjects. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.